molecular formula C21H16F3N5O4 B2668947 9-(2,4-dimethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 904268-68-4

9-(2,4-dimethoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2668947
CAS RN: 904268-68-4
M. Wt: 459.385
InChI Key: BHFKDFDCTQDOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, with the 2,4-dimethoxyphenyl and 3-(trifluoromethyl)phenyl groups attached at specific positions. Techniques such as NMR spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and high-resolution mass spectrometry (HRMS) are typically used to confirm the structure of synthesized compounds .

Scientific Research Applications

Tautomeric Studies and Hydrogen Bonding

Research on tautomeric dihydropurine derivatives, such as those involving variations in the purine ring structure, can provide insights into hydrogen bonding and molecular stability. These studies are crucial in understanding the behavior of purine derivatives under different conditions, which can inform their application in medicinal chemistry and molecular design (Beagley et al., 1995).

Synthesis and Cyclization Techniques

The synthesis and cyclization of compounds related to dimethoxyphenyl and trifluoromethylphenyl groups have been explored in the context of creating complex molecular structures. For instance, the Pummerer-type cyclization process has been used to achieve the synthesis of tetrahydroisoquinoline and benzazepine derivatives. These methods enhance our understanding of molecular synthesis and can lead to the development of new compounds with potential applications in drug discovery and development (Saitoh et al., 2001).

Electrochromic and Photophysical Properties

The investigation of aromatic polyamides with pendant dimethoxy-substituted units demonstrates the potential of such compounds in electrochromic applications. These studies are significant for developing materials with specific optical properties, which can be used in displays, smart windows, and sensors (Chang & Liou, 2008).

Antiviral Activities

Certain purine derivatives, including those with modifications at the N-9 position and functional groups similar to trifluoromethylphenyl and dimethoxyphenyl, have been evaluated for their antiviral properties. These compounds offer a basis for designing novel antiviral agents, contributing to the ongoing search for effective treatments against various viral infections (Duckworth et al., 1991).

Antifungal and Antimicrobial Applications

The development of compounds with specific functional groups can lead to significant antifungal and antimicrobial activities. Studies on novel carboxamide derivatives, for example, provide insights into the structure-activity relationships essential for designing effective antimicrobial agents. These findings are vital for addressing the global challenge of antibiotic resistance (Du et al., 2015).

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O4/c1-32-12-6-7-13(14(9-12)33-2)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)10-4-3-5-11(8-10)21(22,23)24/h3-9H,1-2H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFKDFDCTQDOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.